3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one
Overview
Description
3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one is an organic compound with a complex polycyclic aromatic structure This compound is notable for its unique chemical properties, which include a bromine atom at the 3-position and a hydroxyl group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one typically involves multiple steps, starting from commercially available materials. One common method includes the bromination of a naphtho[2,3-b]benzofuran precursor. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-bromo-8-oxo-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one.
Reduction: Formation of 8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one involves its interaction with specific molecular targets. The bromine and hydroxyl groups play crucial roles in its reactivity. For example, the hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-hydroxybenzaldehyde: Another brominated compound with a hydroxyl group, but with a simpler structure.
3-Bromonaphtho[2,3-b]thiophene: A sulfur-containing analog with similar bromination patterns.
8-Hydroxyquinoline: A compound with a hydroxyl group at a similar position but lacking the bromine atom.
Uniqueness
3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one is unique due to its fused polycyclic aromatic structure and the presence of both bromine and hydroxyl functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₅BrO₃
- Molecular Weight : 363.22 g/mol
This compound features a bromine atom at the 3-position and a hydroxyl group at the 8-position of the naphtho[2,3-b]benzofuran skeleton, which contributes to its unique reactivity and potential biological properties.
Antimicrobial Properties
Research has indicated that derivatives of naphtho[2,3-b]benzofuran compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain naphtho[2,3-b]furan derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of naphtho[2,3-b]benzofuran derivatives. These compounds have been shown to induce apoptosis in cancer cells through various pathways including:
- Activation of caspases : Leading to programmed cell death.
- Inhibition of cell proliferation : By interfering with cell cycle progression.
A notable study demonstrated that derivatives similar to this compound exhibited cytotoxic effects against breast cancer cells in vitro.
Anti-inflammatory Effects
Naphtho[2,3-b]benzofuran derivatives have also been investigated for their anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus providing a potential therapeutic avenue for managing inflammatory diseases.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal assessed the effects of a series of naphtho[2,3-b]furan derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound showed IC50 values in the low micromolar range against breast and prostate cancer cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of naphtho[2,3-b]furan derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds exhibited significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Research Findings Summary Table
Properties
IUPAC Name |
3-bromo-8-hydroxy-6,6-dimethylnaphtho[3,2-b][1]benzofuran-11-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO3/c1-18(2)13-8-10(20)4-6-11(13)16(21)15-12-5-3-9(19)7-14(12)22-17(15)18/h3-8,20H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGUZKMLGMTOAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)O)C(=O)C3=C1OC4=C3C=CC(=C4)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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